(9H-fluoren-9-yl)methyl 1,3-dioxoisoindoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-fluoren-9-yl)methyl 1,3-dioxoisoindoline-2-carboxylate is a chemical compound with the molecular formula C23H15NO4 and a molecular weight of 369.37 g/mol . It is known for its unique structure, which includes a fluorenyl group and a dioxoisoindoline moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl 1,3-dioxoisoindoline-2-carboxylate typically involves the reaction of fluorenylmethanol with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl 1,3-dioxoisoindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dioxoisoindoline moiety to a dihydroxyisoindoline derivative.
Substitution: The fluorenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroxyisoindoline derivatives
Substitution: Nitrofluorenyl or halofluorenyl derivatives
Scientific Research Applications
(9H-fluoren-9-yl)methyl 1,3-dioxoisoindoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl 1,3-dioxoisoindoline-2-carboxylate involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, affecting its structure and function. The dioxoisoindoline moiety can interact with enzymes and proteins, inhibiting their activity. These interactions can lead to various biological effects, including modulation of gene expression and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: This compound has a similar fluorenyl group but differs in its functional groups and overall structure.
(9H-fluoren-9-yl)methyl 1,3-dioxoisoindoline-2-carboxylate: It shares the same core structure but may have different substituents or functional groups.
Uniqueness
This compound is unique due to its combination of a fluorenyl group and a dioxoisoindoline moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Properties
Molecular Formula |
C23H15NO4 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 1,3-dioxoisoindole-2-carboxylate |
InChI |
InChI=1S/C23H15NO4/c25-21-18-11-5-6-12-19(18)22(26)24(21)23(27)28-13-20-16-9-3-1-7-14(16)15-8-2-4-10-17(15)20/h1-12,20H,13H2 |
InChI Key |
BQIWTDQVFVODJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.